N-{7-oxaspiro[3.5]nonan-1-yl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide
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Overview
Description
N-{7-oxaspiro[35]nonan-1-yl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide is a complex organic compound with a unique spirocyclic structure This compound features a spiro[35]nonane ring system fused with a thiophene ring and a cyclopentane carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{7-oxaspiro[35]nonan-1-yl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring compliance with safety and environmental regulations. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-{7-oxaspiro[3.5]nonan-1-yl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the carboxamide can be reduced to form amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine, chlorine, or nitronium ions can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carboxamide group can produce primary or secondary amines .
Scientific Research Applications
N-{7-oxaspiro[3.5]nonan-1-yl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic systems.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Mechanism of Action
The mechanism of action of N-{7-oxaspiro[3.5]nonan-1-yl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites on proteins and enzymes, potentially modulating their activity. The thiophene ring can participate in π-π interactions with aromatic amino acids, while the carboxamide group can form hydrogen bonds with polar residues .
Comparison with Similar Compounds
Similar Compounds
N-(1-Aryl-3-oxo-2-azaspiro[3.5]nonan-2-yl)benzamides: These compounds share the spiro[3.5]nonane ring system but differ in the substituents attached to the ring.
Spiroazetidin-2-ones: These compounds have a similar spirocyclic structure but contain a β-lactam ring instead of a thiophene ring.
Uniqueness
N-{7-oxaspiro[3.5]nonan-1-yl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide is unique due to its combination of a spirocyclic nonane ring, a thiophene ring, and a cyclopentane carboxamide group.
Properties
IUPAC Name |
N-(7-oxaspiro[3.5]nonan-3-yl)-1-thiophen-2-ylcyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO2S/c20-16(18(6-1-2-7-18)15-4-3-13-22-15)19-14-5-8-17(14)9-11-21-12-10-17/h3-4,13-14H,1-2,5-12H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUKDMISNBXUDBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)NC3CCC34CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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